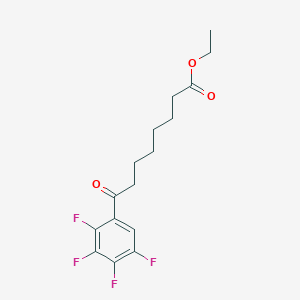

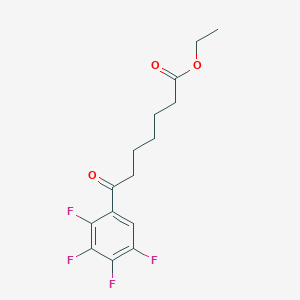

Ethyl 7-(2,3,4,5-tetrafluorophenyl)-7-oxoheptanoate

説明

Synthesis Analysis

An efficient approach to the synthesis of 2,3,4,5-tetrafluorophenol has been proposed . It includes the intramolecular cyclization of the salt of this acid in the presence of K2CO3 with the substitution of the ortho fluorine atom and the formation of a lactone . The resulting salt was converted into methyl ester and desulfurized with Raney nickel to 2,3,4,5-tetrafluorophenol .

Molecular Structure Analysis

The molecular structure of related compounds, such as 1,2,4,5-tetrafluorobenzene, has been studied using electron diffraction and ab initio calculations . These studies reveal slight deviations from perfect symmetry in the benzene ring and provide detailed bond lengths and angles, which are crucial for understanding the structural characteristics of fluorinated aromatic compounds .

Chemical Reactions Analysis

Tetrafluorobenzyl alcohol can participate in various chemical reactions . For instance, it can be used as a substrate in cyclooligomerization reactions catalyzed by Sc (OTf)3, leading to the formation of resorcin [n]arene peralkyl ethers .

Physical And Chemical Properties Analysis

The introduction of fluorine atoms into the benzyl alcohol framework significantly impacts the physical and chemical properties of the molecule. Fluorine’s high electronegativity and small size can affect the acidity of the hydroxyl group, the molecule’s overall polarity, and its stability under various conditions.

科学的研究の応用

Synthesis and Chemical Reactions

- Improved Synthesis Method : Ethyl 7-oxoheptanoate, a related compound, can be synthesized from cycloheptanone using potassium persulfate in ethanol, offering a simplified synthesis method (Ballini, Marcantoni, & Petrini, 1991).

- Key Intermediate in Synthesis : Ethyl 2-acetoxy-3-oxoheptanoate, another related compound, was used to synthesize diethyl 3-methoxy-5-hydroxy-5-valeryl-2-hexenedioate, demonstrating its role as a key intermediate in complex chemical syntheses (Takeda, Amano, & Tsuboi, 1977).

- Transformation into δ-Oxo Acid Esters : 2-Alkylcyclohexane-1,3-diones can be transformed into δ-oxo acid esters like ethyl 3,3,6-trimethyl-5-oxoheptanoate in acidic mediums, highlighting a versatile transformation process (Lozanova & Veselovsky, 2005).

- Photochemical Reactions : Ethyl 2-oxo-1-cyclohexanecarboxylate undergoes photochemical reactions in alcohols to form various ω-alkoxycarbonyl esters, including ethyl 7-oxo-2-heptenoate, illustrating the potential for photochemical applications (Tokuda, Watanabe, & Itoh, 1978).

Applications in Material Science and Pharmaceuticals

- Polymorphism in Pharmaceuticals : Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a compound structurally similar to the requested chemical, was studied for its polymorphic forms using spectroscopic and diffractometric techniques, relevant in pharmaceutical research (Vogt et al., 2013).

- Synthesis of Antiproliferative Compounds : Related compounds like 2-adamantyl 7-[(2-{[(2E)-3-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino}ethyl)amino]-7-oxoheptanoate show antiproliferative activity, indicating potential applications in cancer research (Nurieva et al., 2015).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

ethyl 7-oxo-7-(2,3,4,5-tetrafluorophenyl)heptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F4O3/c1-2-22-12(21)7-5-3-4-6-11(20)9-8-10(16)14(18)15(19)13(9)17/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVXZIZFESYBMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC(=C(C(=C1F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(2,3,4,5-tetrafluorophenyl)-7-oxoheptanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid](/img/structure/B3173952.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperazine](/img/structure/B3173959.png)

![1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-4-carboxylic acid](/img/structure/B3173961.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid](/img/structure/B3173963.png)

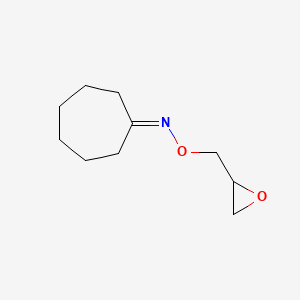

![N-[(3-chlorophenyl)methoxy]cycloheptanimine](/img/structure/B3173976.png)

![3-(2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3173984.png)